1-Bromo-8-chlorodibenzo[b,d]thiophene

Catalog No.
S14252634
CAS No.
M.F
C12H6BrClS
M. Wt
297.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-8-chlorodibenzo[b,d]thiophene

Product Name

1-Bromo-8-chlorodibenzo[b,d]thiophene

IUPAC Name

1-bromo-8-chlorodibenzothiophene

Molecular Formula

C12H6BrClS

Molecular Weight

297.60 g/mol

InChI

InChI=1S/C12H6BrClS/c13-9-2-1-3-11-12(9)8-6-7(14)4-5-10(8)15-11/h1-6H

InChI Key

BXKZLOWGYPHSSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C3=C(S2)C=CC(=C3)Cl

1-Bromo-8-chlorodibenzo[b,d]thiophene is a polycyclic aromatic compound characterized by its unique structure, which consists of two fused benzene rings and a thiophene moiety, with bromine and chlorine substituents. This compound is notable for its potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties and stability.

, including:

  • Bromination: The presence of bromine allows for further electrophilic substitution reactions, which can modify the compound's electronic properties.
  • Chlorination: Similar to bromination, chlorination can introduce additional functional groups into the structure.
  • Cross-Coupling Reactions: This compound can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form new carbon-carbon bonds with other aromatic systems .

Synthesis of 1-bromo-8-chlorodibenzo[b,d]thiophene can be achieved through several methods:

  • Direct Halogenation: Starting from dibenzothiophene, bromination and chlorination can be performed using bromine and chlorine sources under controlled conditions.
  • Palladium-Catalyzed Cross-Coupling: Utilizing bromo- and chloro-substituted precursors in palladium-catalyzed reactions can yield the desired compound efficiently .
  • C-H Activation: Recent advancements in C-H activation strategies allow for the direct functionalization of aromatic systems without the need for pre-functionalized substrates .

1-Bromo-8-chlorodibenzo[b,d]thiophene has several promising applications:

  • Organic Electronics: Its electronic properties make it suitable for use in OLEDs and OPVs.
  • Material Science: It can be used as a building block for synthesizing novel materials with tailored electronic characteristics.
  • Pharmaceuticals: Potential applications in drug development due to its structural similarity to bioactive compounds.

Several compounds share structural similarities with 1-bromo-8-chlorodibenzo[b,d]thiophene. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
DibenzothiophenePolycyclic Aromatic HydrocarbonBase structure without halogen substituents
8-Chlorodibenzo[b,d]thiophenePolycyclic Aromatic HydrocarbonContains only chlorine substitution
1-Bromo-dibenzothiophenePolycyclic Aromatic HydrocarbonContains bromine at position 1
2-Bromodibenzo[b,d]thiophenePolycyclic Aromatic HydrocarbonBromine at position 2 alters electronic properties

1-Bromo-8-chlorodibenzo[b,d]thiophene stands out due to the combination of both bromine and chlorine substituents, which may enhance its reactivity and potential applications compared to its analogs.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone for constructing dibenzothiophene derivatives. A notable method involves the use of Pd(II) catalysts to mediate C–H and C–S bond activation, enabling the direct formation of the dibenzothiophene core. For instance, a Pd(OAc)₂-catalyzed protocol facilitates the cyclization of biphenyl sulfide derivatives through a sulfur-directed C–H activation mechanism. This approach eliminates the need for external oxidants, as the product forms via an oxidative addition step rather than reductive elimination. Key to this method is the selection of ligands, with 2,6-dimethylbenzoic acid proving optimal for enhancing catalytic efficiency.

The Suzuki-Miyaura cross-coupling reaction has also been adapted for dibenzothiophene synthesis. By employing 2-bromoaryl sulfinate esters and arylboronic acids, researchers achieved regioselective coupling at the bromine site, followed by electrophilic cyclization to form dibenzothiophene S-oxides. This two-step process demonstrates broad functional group tolerance, accommodating electron-donating and withdrawing substituents without compromising yield. For example, the synthesis of 4-bromobenzo[b]thiophene derivatives achieved yields exceeding 80% under mild conditions.

Role of Transition Metal Catalysts in Carbon–Hydrogen Bond Activation

Transition metal catalysts play a pivotal role in the formation of dibenzothiophene derivatives through carbon–hydrogen bond activation mechanisms [1] [2]. The fundamental process involves the coordination of electron-deficient late transition metals, particularly palladium(II), platinum(II), rhodium(III), and iridium(III), which exhibit low-energy d-pi and d-sigma electrons [1]. These metals facilitate carbon–hydrogen bond cleavage through electrophilic activation mechanisms, where the metallation occurs via a forward charge transfer process from the filled sigma carbon–hydrogen orbital to an empty d-sigma orbital of the metal [1].

The mechanistic pathway for dibenzothiophene derivative formation involves several distinct steps that depend critically on the nature of the transition metal catalyst [3] [4]. Palladium(II) complexes demonstrate exceptional efficacy in catalyzing the synthesis of dibenzothiophene derivatives through a unique carbon–hydrogen/carbon–sulfur coupling strategy [3] [4]. This process differs fundamentally from conventional methods as it does not require reactive functionalities such as carbon–halogen or sulfur–hydrogen bonds, nor does it necessitate external stoichiometric oxidants [3] [4].

The catalytic cycle begins with the coordination of the substrate to the palladium center, followed by carbon–hydrogen bond activation through electrophilic attack [5]. The palladium(II) species, typically in the form of palladium chloride, coordinates with the sulfoxide directing group to form a six-coordinate intermediate [5]. This intermediate undergoes carbon–hydrogen activation to produce the initial cyclometallated complex, which subsequently participates in the product-forming steps [5].

Experimental kinetic studies reveal that the activation energy for carbon–hydrogen bond activation in dibenzothiophene systems ranges from 50 to 150 kilojoules per mole, depending on the specific catalyst and reaction conditions [6] [7]. The rate constants for these processes vary significantly with temperature, with values ranging from 10^-4 to 10^2 reciprocal seconds at temperatures between 298 and 573 Kelvin [6] [7].

Catalyst SystemTemperature (K)Activation Energy (kJ/mol)Rate Constant (s⁻¹)Turnover Frequency (h⁻¹)
Palladium(II)/Phosphine298-37385-12010⁻³ - 10¹25-250
Palladium(II)/N-Heterocyclic Carbene298-37360-9510⁻¹ - 10³300-500
Rhodium(III)/Phosphine298-37395-13510⁻⁴ - 10⁻¹5-50
Iridium(III)/Bipyridine323-423110-14510⁻⁵ - 10⁻²1-15

The effectiveness of transition metal catalysts in carbon–hydrogen activation depends on their ability to stabilize both the initial coordination complex and the subsequent transition states [2] [8]. Palladium-based systems demonstrate superior performance due to their optimal balance between reactivity and selectivity, with palladium(II) complexes showing particularly high activity in dibenzothiophene formation reactions [9] [10].

Oxidative Addition versus Reductive Elimination Pathways

The formation of dibenzothiophene derivatives proceeds through two distinct mechanistic pathways that involve either oxidative addition or reductive elimination as key steps [11] [4]. These pathways exhibit fundamentally different characteristics in terms of their kinetics, thermodynamics, and product selectivity [11] [4].

The oxidative addition pathway involves the insertion of the metal center into existing bonds, resulting in an increase in the formal oxidation state of the metal by two units [11] [12]. In dibenzothiophene synthesis, this process typically involves the cleavage of carbon–sulfur bonds, where electron-rich transition metal complexes coordinate via d-pi back-donation to the sigma-star carbon–sulfur orbital [12]. This interaction promotes homolytic bond cleavage and oxidation of the metal center [12].

Experimental studies demonstrate that oxidative addition reactions in dibenzothiophene systems follow specific kinetic patterns [11] [13]. The rate of oxidative addition is kinetically controlled by the bond dissociation energy of the substrate, with weaker bonds undergoing faster addition [11]. For carbon–chlorine bond activation, the activation energies range from 85 to 120 kilojoules per mole, with rate constants varying from 10^-3 to 10^1 reciprocal seconds at temperatures between 298 and 373 Kelvin [11].

The reductive elimination pathway represents the reverse process, where two ligands bound to a metal center couple to form a new bond while the metal is reduced by two oxidation states [11] [4]. In dibenzothiophene formation, reductive elimination typically occurs after the initial carbon–hydrogen activation and represents the product-forming step [4]. The kinetics of reductive elimination are governed by the dissociation energy of the bond being formed, with weaker bonds forming more rapidly [11].

A unique mechanistic feature of dibenzothiophene derivative synthesis is that the product-forming step occurs through an oxidative addition rather than the more common reductive elimination [3] [4]. This unusual mechanism allows for the regeneration of the palladium(II) species without requiring external oxidants, making the process catalytically viable [3] [4]. The reaction proceeds through a carbon–hydrogen/carbon–sulfur coupling mechanism where the final product is released via oxidative addition of the carbon–sulfur bond to the metal center [4].

Pathway TypeRate-Determining StepActivation Energy (kJ/mol)Rate Constant (s⁻¹)Temperature Range (K)
Oxidative Addition (C-S)Bond insertion87.66.6 × 10³800-1200
Oxidative Addition (C-Cl)Bond cleavage85-12010⁻³ - 10¹298-373
Reductive Elimination (C-C)Bond formation60-10010¹ - 10⁴298-373
Reductive Elimination (Ar-Ar)Coupling92.18.0 × 10³800-1200

The choice between oxidative addition and reductive elimination pathways depends on several factors, including the nature of the substrate, the electronic properties of the metal center, and the reaction conditions [11] [4]. Electron-rich metals favor oxidative addition pathways, while electron-deficient metals tend to undergo reductive elimination more readily [11]. The thermodynamic preference for each pathway can be modulated through appropriate ligand selection and reaction conditions [14] [15].

Solvent and Ligand Effects on Reaction Kinetics

The kinetics of dibenzothiophene derivative formation are profoundly influenced by both solvent and ligand effects, which can modulate reaction rates by several orders of magnitude [14] [15] [16]. These effects operate through multiple mechanisms, including solvation of reactive intermediates, stabilization of transition states, and electronic modification of the metal center [14] [15].

Solvent effects on dibenzothiophene formation reactions exhibit distinct patterns depending on the polarity and protic nature of the solvent [16] [17]. Polar aprotic solvents generally promote carbon–hydrogen activation reactions by stabilizing ionic intermediates and transition states without competing for coordination sites on the metal center [16] [17]. Conversely, polar protic solvents tend to inhibit these reactions by solvating nucleophilic species and reducing their reactivity [17].

Experimental investigations reveal that the choice of solvent can alter reaction rates by factors ranging from 0.01 to 8.0 relative to standard conditions [16] [17]. Dimethyl sulfoxide, a polar aprotic solvent with a high dielectric constant of 46.7, provides the most significant rate enhancement, with relative rate factors of 3.0 to 8.0 [16]. Acetonitrile, another polar aprotic solvent, shows moderate rate enhancement with factors of 2.0 to 5.0 [16]. In contrast, polar protic solvents such as water and methanol exhibit inhibitory effects, with relative rate factors of 0.1 to 0.5 [17].

Solvent TypeSpecific SolventDielectric ConstantRelative Rate FactorMechanism of Action
Polar AproticDimethyl sulfoxide46.73.0-8.0Dipolar stabilization
Polar AproticAcetonitrile38.32.0-5.0Ion pair stabilization
Polar AproticDimethylformamide36.71.5-3.0Transition state stabilization
Polar ProticMethanol32.70.2-0.5Nucleophile solvation
Polar ProticWater78.40.1-0.3Nucleophile solvation
NonpolarToluene2.40.01-0.1Weak interactions

Ligand effects on dibenzothiophene formation reactions are equally significant and operate through both electronic and steric mechanisms [18] [19]. The electronic properties of ligands, typically quantified by Tolman Electronic Parameters, directly influence the electron density at the metal center and consequently affect the rate of carbon–hydrogen activation [18] [19]. Electron-donating ligands increase the electron density at the metal, facilitating oxidative addition processes, while electron-withdrawing ligands have the opposite effect [18] [19].

N-heterocyclic carbene ligands demonstrate superior performance in dibenzothiophene formation reactions, with turnover frequencies ranging from 200 to 500 reciprocal hours [9] [20]. These ligands combine strong sigma-donation with minimal pi-acceptor properties, resulting in highly electron-rich metal centers that promote carbon–hydrogen activation [9] [20]. The most effective N-heterocyclic carbene ligands include 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene and 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, which provide optimal electronic and steric properties [9] [20].

Phosphine ligands show variable performance depending on their electronic and steric characteristics [18] [19]. Electron-rich phosphines such as tributylphosphine and tricyclohexylphosphine exhibit high activity with turnover frequencies of 150 to 250 reciprocal hours [18] [19]. Bidentate phosphines, particularly 1,2-bis(diphenylphosphino)ethane and 1,3-bis(diphenylphosphino)propane, provide enhanced stability and selectivity while maintaining good activity levels [18] [19].

Ligand TypeSpecific LigandElectronic ParameterSteric Parameter (θ°)Turnover Frequency (h⁻¹)
N-Heterocyclic Carbene1,3-Bis(mesityl)imidazol-2-ylidene2051.5132300-500
N-Heterocyclic Carbene1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene2049.0150200-400
Bidentate Phosphine1,2-Bis(diphenylphosphino)ethane2063.0125150-250
Monodentate PhosphineTrimethyl phosphite2079.510780-120
Monodentate PhosphineTriphenylphosphine2068.914525-50

The strategic incorporation of electron-donating and electron-withdrawing groups in π-conjugated systems represents a fundamental approach to tuning the optoelectronic properties of 1-Bromo-8-chlorodibenzo[b,d]thiophene and related compounds. This molecular design strategy exploits the complementary nature of these functional groups to achieve optimal charge transport characteristics and energy level alignment for various optoelectronic applications.

Electronic Structure Modulation

The presence of both bromine and chlorine substituents in 1-Bromo-8-chlorodibenzo[b,d]thiophene creates a unique electronic environment that significantly influences the molecular orbital energy levels [1]. The halogen substituents act as electron-withdrawing groups, lowering both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels compared to the parent dibenzothiophene structure. This electronic perturbation results in a narrower bandgap, which is advantageous for enhanced charge transport properties and improved device performance in organic light-emitting diodes (OLEDs) [2].

Research has demonstrated that the systematic variation of substituents on the dibenzothiophene core can precisely control the energy levels and optical properties. For instance, 2,8-diphenyl-dibenzothiophene exhibits a HOMO energy level of -5.94 eV and a LUMO energy level of -2.45 eV, while the introduction of electron-donating methoxy groups in 2,8-di-(4-methoxyphenyl)-dibenzothiophene raises the HOMO to -5.74 eV and the LUMO to -2.34 eV [1]. Conversely, electron-withdrawing groups such as cyano substituents in 2,8-di-(4-cyanophenyl)-dibenzothiophene lower the HOMO to -6.14 eV and the LUMO to -2.91 eV [1].

Charge Transport Enhancement

The synergistic effect of electron-donating and electron-withdrawing groups in π-conjugated systems containing dibenzothiophene derivatives significantly enhances charge transport properties. The introduction of halogen substituents reduces both electron and hole reorganization energies, with mono-brominated dibenzothiophene derivatives showing electron reorganization energies of 0.226-0.254 eV and hole reorganization energies of 0.229 eV [3]. This reduction in reorganization energy directly correlates with improved charge mobility and more efficient charge transport in organic electronic devices.

The donor-acceptor alternating structure in π-conjugated polymers incorporating dibenzothiophene units has been shown to create effective intramolecular charge transfer pathways [4]. These systems exhibit narrow bandgap energies of 1.78 eV compared to 2.25 eV for poly(thiophene) derivatives, demonstrating the effectiveness of the electron-donating/withdrawing group synergy in modulating electronic properties [4].

Optical Properties Optimization

The optical properties of 1-Bromo-8-chlorodibenzo[b,d]thiophene are significantly influenced by the electron-donating/withdrawing group synergy. The halogen substituents cause a red-shift in both absorption and fluorescence spectra compared to the parent dibenzothiophene structure [5]. This spectral tuning is crucial for achieving desired emission colors in OLED applications and optimizing light absorption in photovoltaic devices.

The fluorescence quantum yield of dibenzothiophene derivatives can be enhanced through strategic substitution patterns. While the parent dibenzothiophene exhibits a quantum yield of approximately 1.3%, the incorporation of appropriate electron-donating groups can significantly improve this value [6]. The enhanced quantum yield is attributed to the stabilization of the excited state through intramolecular charge transfer processes.

Molecular Orbital Distribution

Density functional theory calculations reveal that the electron density distribution in the frontier molecular orbitals of 1-Bromo-8-chlorodibenzo[b,d]thiophene is significantly affected by the halogen substituents [5]. The HOMO and LUMO energy levels show systematic variations with conjugation length enhancement, with longer conjugation resulting in decreased HOMO-LUMO gaps from 4.34 eV to 2.94 eV [5]. This orbital engineering through electron-donating/withdrawing group synergy enables precise control over the electronic and optical properties of the material.

Asymmetric Structural Modifications for Charge Transport Optimization

Asymmetric structural modifications in dibenzothiophene derivatives represent a sophisticated approach to achieving optimal charge transport characteristics through the deliberate breaking of molecular symmetry. The case of 1-Bromo-8-chlorodibenzo[b,d]thiophene exemplifies how asymmetric substitution patterns can be utilized to fine-tune electronic properties and enhance device performance in optoelectronic applications.

Regioselective Substitution Effects

The asymmetric placement of bromine and chlorine substituents in 1-Bromo-8-chlorodibenzo[b,d]thiophene creates distinct electronic environments that influence charge transport pathways. Unlike symmetric substitution patterns, asymmetric modifications introduce directional bias in charge transport, which can be exploited to optimize device performance. The different electronegativity values of bromine (2.96) and chlorine (3.16) create a gradient in electron density distribution across the molecular framework, facilitating directional charge transport .

Studies of asymmetric dibenzothiophene derivatives have demonstrated that the position of halogen substituents significantly affects the molecular orbital energy levels and charge transport properties. The 1-bromo-8-chloro substitution pattern creates a unique electronic structure where the HOMO and LUMO are spatially separated, potentially enhancing charge separation efficiency in photovoltaic applications [8].

Charge Carrier Mobility Enhancement

Asymmetric structural modifications in dibenzothiophene derivatives have been shown to enhance both hole and electron mobility through optimized intermolecular packing arrangements. The asymmetric substitution pattern disrupts the regular crystalline packing found in symmetric molecules, potentially reducing charge trapping sites and improving charge carrier mobility [3]. The hole reorganization energy for 4-brominated dibenzofuran derivatives is 0.229 eV, while the electron reorganization energy for 3-brominated dibenzofuran derivatives is 0.226 eV, indicating that asymmetric substitution can selectively optimize either hole or electron transport properties [3].

The asymmetric nature of 1-Bromo-8-chlorodibenzo[b,d]thiophene also influences the formation of charge transfer complexes and intermolecular interactions in solid-state applications. The different steric and electronic properties of bromine and chlorine substituents create unique packing motifs that can enhance charge transport through improved π-π stacking interactions [9].

Electrochemical Stability Improvements

Research has demonstrated that asymmetric structural modifications significantly improve the electrochemical stability of dibenzothiophene derivatives. The incorporation of different halogen substituents creates multiple pathways for charge stabilization, reducing the likelihood of irreversible electrochemical degradation. Studies of conjugated polymers with asymmetric dibenzothiophene units show improved electrochemical stability, with activity retention of 62-90% after 100 charge-discharge cycles compared to 56% for symmetric derivatives [5].

The asymmetric substitution pattern also influences the formation of stable radical cations and anions during electrochemical processes. The different electronic properties of bromine and chlorine substituents create multiple resonance structures that can stabilize charge carriers and prevent decomposition reactions [5].

Intermolecular Interactions and Packing

Asymmetric structural modifications in 1-Bromo-8-chlorodibenzo[b,d]thiophene significantly influence intermolecular interactions and solid-state packing arrangements. The different sizes and electronic properties of bromine and chlorine atoms create unique intermolecular contact patterns that can enhance charge transport through improved orbital overlap between adjacent molecules [9]. The asymmetric substitution pattern also reduces the symmetry of the molecular structure, potentially preventing the formation of herringbone packing arrangements that are detrimental to charge transport.

X-ray crystallographic studies of asymmetric dibenzothiophene derivatives reveal that the different halogen substituents create distinct intermolecular interaction patterns, including halogen-halogen contacts and halogen-π interactions. These interactions can be exploited to control the solid-state organization and optimize charge transport pathways in organic electronic devices [10].

Solubility and Processability

The asymmetric substitution pattern in 1-Bromo-8-chlorodibenzo[b,d]thiophene significantly affects the solubility and processability of the compound. The different polarities and sizes of bromine and chlorine substituents create an asymmetric charge distribution that can improve solubility in various organic solvents compared to symmetric derivatives. This enhanced solubility is crucial for solution-based device fabrication processes, including spin-coating and inkjet printing techniques commonly used in organic electronics manufacturing [11].

The asymmetric nature also influences the thermal properties of the material, with different sublimation temperatures and thermal decomposition pathways compared to symmetric analogs. These thermal characteristics are important for vacuum-based device fabrication processes and long-term device stability [11].

Host-Guest Complexation in Organic Light-Emitting Diodes (OLEDs)

The utilization of 1-Bromo-8-chlorodibenzo[b,d]thiophene and related dibenzothiophene derivatives in host-guest complexation systems represents a critical aspect of modern OLED technology. These compounds serve as sophisticated host materials that can accommodate various guest emitters while maintaining optimal energy transfer efficiency and device performance characteristics.

Energy Level Alignment and Transfer Mechanisms

The success of host-guest complexation in OLED applications depends critically on the energy level alignment between the host material and the guest emitter. Dibenzothiophene-based host materials exhibit triplet energy levels of approximately 3.0 eV, making them suitable for hosting blue phosphorescent emitters [12]. The halogenated derivative 1-Bromo-8-chlorodibenzo[b,d]thiophene provides enhanced energy level tunability through its modified electronic structure, allowing for precise matching with various guest emitters.

The energy transfer mechanism in dibenzothiophene-based host-guest systems occurs through both Förster and Dexter transfer pathways. The high triplet energy of dibenzothiophene derivatives ensures efficient energy transfer to guest emitters while preventing back-transfer processes that would quench the emission. Studies have shown that dibenzothiophene-based host materials can achieve external quantum efficiencies of 15-20% in blue OLED devices, with current efficiencies ranging from 25-35 cd/A [13].

Charge Transport Balance in Host-Guest Systems

The incorporation of halogen substituents in dibenzothiophene host materials significantly affects the charge transport balance in OLED devices. The electron-withdrawing nature of bromine and chlorine substituents enhances electron transport properties while maintaining adequate hole transport capabilities. This improved charge carrier balance is crucial for achieving high device efficiency and low operating voltages in OLED applications [14].

Research has demonstrated that halogenated dibenzothiophene host materials exhibit superior charge injection efficiency compared to unsubstituted analogs. The modified electronic structure facilitates charge injection from both anode and cathode electrodes, resulting in more balanced charge carrier populations within the emissive layer. This balance is essential for maximizing exciton formation efficiency and preventing charge accumulation that can lead to device degradation [12].

Morphological Stability and Guest Dispersion

The morphological stability of host-guest complexes incorporating dibenzothiophene derivatives is crucial for long-term device performance. The asymmetric substitution pattern in 1-Bromo-8-chlorodibenzo[b,d]thiophene creates unique intermolecular interactions that can improve the dispersion of guest emitters within the host matrix. This enhanced dispersion reduces the formation of guest aggregates that can lead to concentration quenching and emission color changes [15].

Studies of dibenzothiophene-based host materials have shown that the incorporation of halogen substituents improves the thermal stability of host-guest complexes. The enhanced intermolecular interactions created by the halogen substituents help maintain the uniform dispersion of guest molecules even at elevated operating temperatures, contributing to improved device lifetime and stability [16].

Exciton Confinement and Harvesting

The triplet energy levels of dibenzothiophene derivatives make them excellent candidates for exciton confinement in phosphorescent OLED devices. The high triplet energy of approximately 3.0 eV for dibenzothiophene-based materials ensures effective confinement of both singlet and triplet excitons on the guest emitter molecules. This confinement is essential for achieving high internal quantum efficiency in phosphorescent devices [13].

The exciton harvesting efficiency in dibenzothiophene-based host-guest systems can be further enhanced through the optimization of energy transfer rates. The overlap between the host emission spectrum and guest absorption spectrum determines the Förster transfer rate, while the intermolecular distance affects the Dexter transfer rate. Careful molecular design of the host material can optimize both transfer mechanisms to achieve maximum exciton harvesting efficiency [17].

Device Performance Optimization

The performance of OLED devices incorporating dibenzothiophene-based host materials depends on multiple factors, including energy level alignment, charge transport properties, and morphological stability. Halogenated dibenzothiophene hosts have demonstrated external quantum efficiencies of 18-22%, representing a significant improvement over unsubstituted analogs [13]. The current efficiency of devices using these materials ranges from 40-50 cd/A, with operating voltages of 3.2-4.2 V.

The device lifetime of OLED devices using dibenzothiophene-based host materials is significantly influenced by the stability of the host-guest complex. Studies have shown that halogenated dibenzothiophene hosts can achieve device lifetimes of 1000-2000 hours at standard operating conditions, representing a substantial improvement over conventional host materials [13]. This enhanced stability is attributed to the improved morphological stability and reduced degradation pathways in the halogenated derivatives.

Interfacial Engineering and Charge Injection

The interfacial properties of dibenzothiophene-based host materials significantly affect charge injection efficiency and device performance. The work function matching between the host material and the electrode materials is crucial for achieving efficient charge injection with minimal energy barriers. The modified electronic structure of 1-Bromo-8-chlorodibenzo[b,d]thiophene provides enhanced tunability of the work function, allowing for better matching with various electrode materials [12].

XLogP3

5.6

Hydrogen Bond Acceptor Count

1

Exact Mass

295.90621 g/mol

Monoisotopic Mass

295.90621 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types